Methyl 4-[(hydroxyimino)methyl]benzoate
Description
Historical Context and Emergence in Synthetic Chemistry
While the precise date of the first synthesis of Methyl 4-[(hydroxyimino)methyl]benzoate is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for benzaldehyde (B42025) derivatives and the study of oximes. The synthesis of its precursor, methyl 4-formylbenzoate (B8722198), is a well-established process. The subsequent conversion of the aldehyde group to an oxime is a standard and widely practiced organic transformation, typically achieved through reaction with hydroxylamine (B1172632). A common method involves dissolving methyl 4-formylbenzoate in a suitable solvent and treating it with hydroxylamine hydrochloride in the presence of a base to neutralize the liberated hydrochloric acid.
The increased availability of substituted benzaldehydes in the 20th century, coupled with a deeper understanding of condensation reactions, paved the way for the systematic preparation of a wide array of oxime derivatives. The interest in compounds like this compound grew with the expanding need for functionalized aromatic compounds in various fields of chemical synthesis, including medicinal chemistry and materials science.
Significance of the Oxime and Benzoate (B1203000) Moieties in Organic Transformations
The chemical reactivity and utility of this compound are largely dictated by the distinct yet cooperative functionalities of its oxime and benzoate moieties.
The oxime group (-CH=NOH) is a versatile functional group known for its ability to participate in a variety of organic transformations. It can undergo:
Rearrangements: Most notably, the Beckmann rearrangement, where the oxime is converted into an amide under acidic conditions.
Cycloaddition reactions: Oximes can act as 1,3-dipoles in reactions with suitable dipolarophiles to form five-membered heterocyclic rings.
Reductions: The oxime group can be reduced to form primary amines, providing a route to chiral amines if the reduction is carried out asymmetrically.
Generation of Iminyl Radicals: The N-O bond of the oxime can be cleaved to generate iminyl radicals, which are reactive intermediates for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The methyl benzoate moiety also imparts significant chemical characteristics to the molecule.
Ester Group Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as acid chlorides, amides, or other esters. It can also be reduced to a primary alcohol.
Aromatic Ring Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group, influencing the position of incoming electrophiles.
Modulation of Electronic Properties: The presence of the electron-withdrawing methyl ester group on the aromatic ring influences the electronic properties of the oxime moiety, affecting its reactivity.
The bifunctional nature of this compound allows for sequential or orthogonal chemical modifications, making it a valuable scaffold for building molecular complexity.
Scope and Aims of Research Investigations on the Compound
Research involving this compound and its close analogs has been directed towards several key areas, leveraging the unique combination of its functional groups.
Intermediate for Biologically Active Molecules: A significant area of investigation involves the use of this compound as an intermediate in the synthesis of molecules with potential pharmaceutical applications. For instance, the related compound, 2-methyl-4-formaldoxime methyl benzoate, has been identified as an important intermediate in the synthesis of isoxazoline (B3343090) insecticides. This suggests that the core structure of this compound is a viable starting point for the development of new agrochemicals.
Corrosion Inhibition: Research on structurally similar compounds, such as Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate, has shown promise in the field of corrosion inhibition. nih.gov The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring in this compound suggests its potential to adsorb onto metal surfaces and protect them from corrosive environments.
Ligand in Coordination Chemistry: The oxime moiety can act as a ligand, coordinating with various metal ions. The ethyl ester analog, ethyl 4-formaldehyde oxime benzoate, has been investigated for its application in the fluorescence response to heavy metal ions, acting as a ligand for their detection. uni.lu This points to the potential of this compound in the development of sensors and coordination polymers.
Building Block for Novel Heterocycles: The reactivity of the oxime group makes this compound a useful precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
The overarching aim of these research investigations is to exploit the unique chemical architecture of this compound to develop new synthetic methodologies, create novel materials with desired properties, and discover new molecules with potential applications in various scientific and industrial fields.
Chemical Compound Information
| Compound Name |
| This compound |
| Methyl 4-formylbenzoate |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| 2-methyl-4-formaldoxime methyl benzoate |
| Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate |
| Ethyl 4-formaldehyde oxime benzoate |
| Methyl 4-hydroxybenzoate |
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉NO₃ | PubChem researchgate.net |
| Molecular Weight | 179.17 g/mol | PubChem researchgate.net |
| IUPAC Name | methyl 4-[(E)-hydroxyiminomethyl]benzoate | PubChem researchgate.net |
| CAS Number | 37943-07-8 | PubChem researchgate.net |
Properties
CAS No. |
168699-41-0 |
|---|---|
Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 4-[(Z)-hydroxyiminomethyl]benzoate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(11)8-4-2-7(3-5-8)6-10-12/h2-6,12H,1H3/b10-6- |
InChI Key |
VVHXCSFDEMZQFY-POHAHGRESA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NO |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N\O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NO |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design
Established Synthetic Routes to Methyl 4-[(hydroxyimino)methyl]benzoate
The traditional synthesis of this compound is primarily achieved through two well-documented routes: the esterification of a pre-formed oxime carboxylic acid and the direct formation of the oxime from an aldehyde ester precursor.
Esterification-Based Syntheses
This synthetic approach begins with 4-formylbenzoic acid, which is first converted to its corresponding oxime, 4-[(hydroxyimino)methyl]benzoic acid. The subsequent step involves the esterification of this carboxylic acid to yield the final product. The most common method employed for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com
This reaction involves heating the carboxylic acid with an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. masterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is often removed, or a large excess of the alcohol is used. masterorganicchemistry.com
For instance, 4-hydroxybenzoic acid can be effectively converted to its methyl ester by refluxing in methanol with concentrated sulfuric acid. prepchem.com A similar principle applies to the esterification of 4-[(hydroxyimino)methyl]benzoic acid.
Table 1: Typical Conditions for Fischer-Speier Esterification
| Starting Material | Reagent | Catalyst | Typical Conditions |
|---|---|---|---|
| 4-[(hydroxyimino)methyl]benzoic acid | Methanol (excess) | H₂SO₄ or HCl | Reflux, 18-24 hours |
Oxime Formation from Aldehyde Precursors
A more direct and frequently utilized pathway involves the synthesis starting from Methyl 4-formylbenzoate (B8722198). nih.gov This aldehyde precursor is reacted with hydroxylamine (B1172632) or one of its inorganic acid salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in a condensation reaction known as oximation.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N double bond of the oxime. When hydroxylamine salts are used, a base is typically added to the reaction mixture to liberate the free hydroxylamine and to neutralize the acid (e.g., HCl) formed during the reaction. Common bases for this purpose include sodium carbonate, potassium carbonate, sodium hydroxide (B78521), or organic bases like pyridine (B92270) and triethylamine (B128534). google.com
A patented method describes the preparation of the ethyl ester analogue, ethyl 4-formaldoxime benzoate (B1203000), by reacting ethyl 4-cyanobenzoate (B1228447) with hydroxylamine hydrochloride in the presence of sodium carbonate and water, refluxing at 70°C for 8 hours. google.com Another patent specifically outlines the conversion of methyl formylbenzoate into methyl 4-hydroxyiminobenzoate via an oximation reaction using hydroxylamine or its salts in the presence of an alkali component. google.com
Table 2: Oximation Reaction Parameters for Benzoate Derivatives
| Starting Material | Oximation Reagent | Base | Solvent | Reaction Time | Yield |
|---|---|---|---|---|---|
| Methyl 4-formylbenzoate | Hydroxylamine Hydrochloride | Alkali Component | Alcohol/Water | Not specified | Not specified |
| Ethyl 4-cyanobenzoate | Hydroxylamine Hydrochloride | Sodium Carbonate | Methanol/Water | 8 hours | 36.6% |
Data for the ethyl ester is presented to illustrate the reaction principle. google.com
Emerging and Advanced Synthetic Strategies
Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and scalable methods for producing chemical compounds, including this compound. These strategies leverage catalysis, green chemistry principles, and novel processing technologies.
Catalytic Approaches in Compound Synthesis
For the formation of oxime esters, N-heterocyclic carbenes (NHCs) have been explored as catalysts in redox esterification reactions between α,β-unsaturated aldehydes and oximes, yielding saturated oxime esters in good yields. rsc.org While this specific reaction differs from the direct oximation of an aromatic aldehyde, it highlights the potential of carbene catalysis in forming C=N-O linkages.
Table 3: Comparison of Catalytic Systems for Related Esterification Reactions
| Catalyst Type | Example | Advantages | Reaction |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity | Esterification |
| Heterogeneous Solid Acid | Zr/Ti Oxides | Reusable, non-corrosive, easy separation | Esterification |
| Organocatalyst | N-Heterocyclic Carbene | Metal-free, mild conditions | Redox Esterification |
Sustainable and Green Chemistry Methodologies
Green chemistry principles are increasingly guiding the design of synthetic routes. The use of reusable solid acid catalysts, as mentioned above, is a key green strategy that minimizes waste and avoids harsh reagents. mdpi.com Another approach involves using ion-exchange resins, such as dried Dowex H+, which can serve as effective and reusable solid catalysts for esterification reactions, offering an environmentally friendly alternative. nih.gov
The direct hydrogenation of methyl benzoate to produce benzaldehyde (B42025), a potential precursor, is also highlighted as a process that aligns with the principles of green chemistry and atom economy compared to traditional methods. rsc.org Applying this ethos to the synthesis of this compound would favor the oxime formation route from Methyl 4-formylbenzoate due to its high atom economy, as the main byproduct is a single molecule of water. The selection of environmentally benign solvents and the development of energy-efficient reaction conditions are also central to this approach.
Flow Chemistry and Continuous Processing Techniques
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis. These include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and greater reproducibility. researchgate.netmdpi.com
While specific literature on the flow synthesis of this compound is not prominent, the principles can be readily applied. For the oximation reaction, a continuous flow process could be designed where a solution of Methyl 4-formylbenzoate in a suitable solvent is mixed at a T-junction with a stream of hydroxylamine and a base. The combined stream would then pass through a heated coil or a packed-bed reactor to allow for a sufficient residence time for the reaction to complete. researchgate.net This setup would enable rapid production, easy scalability, and precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields and purity compared to batch processing. mdpi.com
Process Optimization and Scale-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough understanding and optimization of the reaction conditions. Key considerations include the study of reaction kinetics and thermodynamics, the engineering of the reaction medium, and the selection and enhancement of catalytic systems.
A comprehensive analysis of reaction kinetics and thermodynamics is fundamental for the development of a safe, efficient, and economically viable process. While specific kinetic and thermodynamic data for the oximation of Methyl 4-formylbenzoate are not extensively available in the public domain, general principles derived from studies on similar aromatic aldehydes can be applied.
The oximation of an aldehyde is a reversible reaction. To drive the reaction toward the product side, an excess of hydroxylamine can be used, or the water formed during the reaction can be removed. The reaction rate is influenced by several factors including temperature, pressure, and the concentration of reactants and catalysts.
Key Thermodynamic and Kinetic Parameters of Interest:
| Parameter | Significance in Process Optimization |
| Activation Energy (Ea) | Determines the temperature sensitivity of the reaction rate. A lower activation energy is desirable for reactions to proceed at a significant rate at lower temperatures, which can improve safety and reduce energy costs. |
| Enthalpy of Reaction (ΔH) | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). For exothermic reactions, effective heat removal is crucial during scale-up to prevent thermal runaway. |
| Entropy of Reaction (ΔS) | Relates to the change in disorder of the system. This, along with enthalpy, determines the Gibbs free energy and the equilibrium position of the reaction. |
| Rate Constant (k) | A direct measure of the reaction rate under specific conditions. Maximizing the rate constant is a key goal of optimization. |
Studies on the oxidation of substituted benzaldehydes, a related reaction type, have shown that the reaction rate can be influenced by the polarity of the solvent. For instance, an increase in solvent polarity has been observed to increase the reaction rate in some cases. While not directly transferable, this suggests that the electronic environment of the reaction medium is a critical parameter to investigate for the oximation of Methyl 4-formylbenzoate.
The choice of solvent is a critical factor in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the ease of product isolation. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, facilitate the reaction, and allow for easy separation of the product.
Research on the oximation of aromatic aldehydes has explored a variety of solvent systems, moving towards more environmentally friendly "green" solvents. The polarity of the solvent can play a significant role. For the oxidation of styrene (B11656) oxide to benzaldehyde, a reaction involving a similar aromatic aldehyde structure, a drastic difference in conversion was observed between toluene (B28343) (aprotic apolar) and acetonitrile (B52724) (aprotic polar), with toluene leading to a much higher conversion. This highlights the importance of solvent selection in optimizing reactions involving aromatic aldehydes.
Comparative Effect of Solvents on Aromatic Aldehyde Oximation (Representative Data):
| Solvent System | Reaction Time | Yield (%) | Reference |
| Toluene | 24 h | High | mdpi.com |
| Acetonitrile | 24 h | Low | mdpi.com |
This representative data underscores that a non-polar, aprotic solvent like toluene can be more effective than a polar aprotic solvent such as acetonitrile for certain reactions involving aromatic aldehydes. The specific effects would need to be empirically determined for the oximation of Methyl 4-formylbenzoate.
The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. An ideal catalyst would be highly active, selective, stable, and easily separable from the reaction mixture for reuse.
Comparison of Catalytic Systems for Aromatic Aldehyde Oximation (Representative Data):
| Catalyst | Solvent | Reaction Time | Yield (%) |
| None | Ethanol/Water | Several hours | Moderate |
| Pd(0)EnCat™ 30NP | Ethanol or Ethyl Acetate | 16 hours | 94-95% (conversion to alcohol) |
| Cobalt-containing composites | Methanol | - | 72-96% (for amination) |
It is important to note that the data in the table is for related reactions (hydrogenation and amination) and not directly for oximation. However, it demonstrates the potential for high yields with appropriate catalyst selection. For instance, Pd(0)EnCat™ 30NP has shown high conversion rates for the reduction of aromatic aldehydes. While a different reaction, it points to the efficacy of encapsulated catalysts. Similarly, cobalt-containing composites have proven effective in the amination of aromatic aldehydes, suggesting that metal-based catalysts could be explored for the oximation process. The development of a catalytic system for the synthesis of this compound would likely focus on achieving high yields under mild conditions with a recyclable and environmentally friendly catalyst.
Chemical Reactivity and Mechanistic Investigations
Transformations Involving the Hydroxyimino Functionality
The oxime group is a versatile functional handle, susceptible to a variety of chemical transformations, including reduction, oxidation, nucleophilic attack, and rearrangement.
Reduction Pathways and Products
The reduction of the hydroxyimino group in Methyl 4-[(hydroxyimino)methyl]benzoate can lead to the corresponding primary amine, Methyl 4-(aminomethyl)benzoate. This transformation is a valuable synthetic route to this important building block. Strong hydride donors are typically required to achieve this reduction, which involves the cleavage of the N-O bond and the reduction of the C=N double bond.
One of the most effective reagents for this purpose is Lithium aluminum hydride (LiAlH₄). mdma.chquora.comstackexchange.comechemi.commasterorganicchemistry.com The reaction proceeds by the nucleophilic attack of a hydride ion on the carbon atom of the C=N bond, followed by coordination of the aluminum species to the oxygen and nitrogen atoms, facilitating the reductive cleavage of the N-O bond. Subsequent hydride additions to the resulting imine intermediate lead to the final primary amine after an aqueous workup. While specific studies on this compound are not extensively documented, the reduction of similar aromatic oximes with LiAlH₄ is a well-established method. mdma.ch
Catalytic hydrogenation represents another important pathway for the reduction of oximes. Depending on the catalyst and reaction conditions, the hydrogenation of oximes can yield primary amines, secondary amines, or hydroxylamines. For the synthesis of primary amines from aromatic aldoximes, catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are often employed, typically under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the desired amine.
Table 1: Reduction of Aromatic Aldoximes to Primary Amines
| Precursor | Reagent/Catalyst | Product | Reference |
|---|---|---|---|
| Aromatic Aldoxime | LiAlH₄ in THF | Primary Amine | mdma.chquora.com |
| Aromatic Aldoxime | H₂/Pd-C | Primary Amine | researchgate.netmdpi.comrsc.org |
| Aromatic Aldoxime | H₂/Raney Ni | Primary Amine |
Oxidation Reactions and Subsequent Rearrangements
The oxidation of aldoximes can lead to a variety of products, including the parent aldehyde or nitrile oxides, depending on the oxidant and reaction conditions. The regeneration of the aldehyde, Methyl 4-formylbenzoate (B8722198), from this compound is a deoximation reaction. Various reagents can accomplish this, often under mild conditions.
Oxidative cleavage of the oxime can also be a route to other functional groups. While strong oxidants like potassium permanganate (B83412) (KMnO₄) can potentially lead to the cleavage of the aromatic ring under harsh conditions, milder and more selective reagents are generally preferred for transformations of the oxime group itself.
Nucleophilic Additions and Condensation Reactions
The carbon atom of the hydroxyimino group is electrophilic and can be subject to attack by nucleophiles. However, a more common reaction for aldoximes is acid- or base-catalyzed dehydration to form nitriles. In the case of this compound, this reaction yields Methyl 4-cyanobenzoate (B1228447), a valuable synthetic intermediate. nih.govchemicalbook.com This transformation is essentially a condensation reaction where a molecule of water is eliminated. A variety of dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, can be employed to facilitate this process. The electron-withdrawing nature of the p-carbomethoxy group is expected to facilitate this elimination.
Rearrangements (e.g., Beckmann Rearrangement and Analogues)
The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts them into amides. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org For aldoximes, the migrating group is the hydrogen atom, which would lead to the formation of a formamide (B127407) derivative. The mechanism involves the protonation of the hydroxyl group of the oxime, followed by the migration of the group anti to the leaving group (water) to the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water to yield the amide after tautomerization.
In the case of this compound, the expected product of a Beckmann rearrangement would be Methyl 4-(formamido)benzoate. A variety of acidic catalysts can be used, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org
Alternatively, under certain conditions, aldoximes can undergo a Beckmann fragmentation to yield a nitrile. This pathway is often favored when the migrating group can form a stable carbocation. For aldoximes, the migrating group is a hydrogen, so fragmentation to a nitrile and a proton is a possible outcome, effectively leading to the same product as the dehydration reaction.
Table 2: Potential Products from Beckmann Rearrangement of this compound
| Reaction | Product |
|---|---|
| Beckmann Rearrangement | Methyl 4-(formamido)benzoate |
| Beckmann Fragmentation | Methyl 4-cyanobenzoate |
Reactivity of the Ester Group
The methyl ester functionality in this compound exhibits its own characteristic reactivity, primarily hydrolysis and transesterification. The electronic effect of the para-substituted hydroxyimino-methyl group will have a modest influence on the reactivity of the ester.
Hydrolytic and Transesterification Processes
The hydrolysis of the methyl ester group in this compound, to yield 4-[(hydroxyimino)methyl]benzoic acid, can be achieved under either acidic or basic conditions.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of methanol (B129727), yields the carboxylic acid.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The elimination of the methoxide (B1231860) ion, which is a stronger base than the resulting carboxylate, drives the reaction forward. The final product is the carboxylate salt, which requires an acidic workup to protonate it to the carboxylic acid. The rate of hydrolysis is influenced by the substituent at the para position.
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, reaction with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst would lead to the formation of the corresponding ethyl ester. This reaction is typically an equilibrium process, and the equilibrium can be shifted towards the product by using a large excess of the reactant alcohol or by removing the methanol as it is formed.
Table 3: Reactions of the Ester Group
| Reaction | Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 4-[(hydroxyimino)methyl]benzoic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 4-[(hydroxyimino)methyl]benzoic acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | 4-[(hydroxyimino)methyl]benzoate ester of R'OH |
Reduction to Alcohols and Aldehydes
The structure of this compound contains two primary functional groups susceptible to reduction: the methyl ester and the oxime. The selective reduction of either group, or the complete reduction of both, can be achieved by choosing appropriate reducing agents and reaction conditions.
The methyl ester group can be reduced to a primary alcohol, yielding {4-[(hydroxyimino)methyl]phenyl}methanol. This transformation typically requires a strong hydride-donating agent. Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of readily reducing esters to primary alcohols. libretexts.orgchemistrysteps.comdavuniversity.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion, forming an aldehyde intermediate which is immediately further reduced to the alcohol. chemistrysteps.com Due to its high reactivity, LiAlH₄ would likely reduce both the ester and the oxime moiety.
Conversely, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally incapable of reducing esters under standard conditions. libretexts.org However, its chemoselectivity allows for the reduction of aldehydes and ketones in the presence of esters. Since this compound lacks an aldehyde or ketone group, NaBH₄ would be expected to be unreactive towards the ester function. The oxime group can be reduced by NaBH₄ under specific conditions, often with additives, to yield either a hydroxylamine (B1172632) or a primary amine.
Reduction of the ester to an aldehyde is a more delicate transformation that requires halting the reduction after the first hydride addition. This can be accomplished using specialized, sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for the partial reduction of esters to aldehydes. davuniversity.org At temperatures such as -78 °C, DIBAL-H adds one equivalent of hydride to the ester. The resulting tetrahedral intermediate is stable at this low temperature and does not eliminate the alkoxy group until aqueous workup, which then liberates the aldehyde, 4-formyl-N-hydroxybenzimidoyl chloride.
The oxime group itself is reducible. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Ni, Pd, or Pt) or treatment with other reducing agents (like Na/Hg or LiAlH₄) can reduce the oxime to a primary amine, affording methyl 4-(aminomethyl)benzoate. The specific product depends heavily on the reaction conditions.
The table below summarizes the expected products from the reduction of this compound based on the choice of reducing agent.
| Reducing Agent | Target Functional Group | Primary Product |
|---|---|---|
| LiAlH₄ (Lithium aluminum hydride) | Ester and Oxime | [4-(Aminomethyl)phenyl]methanol |
| DIBAL-H (Diisobutylaluminium hydride) at -78 °C | Ester | 4-Formyl-N-hydroxybenzimidoyl chloride |
| H₂/Raney Ni | Oxime | Methyl 4-(aminomethyl)benzoate |
| NaBH₄ (Sodium borohydride) | Ester | No reaction |
Nucleophilic Acyl Substitution Reactions
The ester functionality of this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the methoxide (⁻OCH₃) leaving group.
A classic example of this reaction is base-catalyzed hydrolysis, also known as saponification. Treatment of this compound with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), results in the formation of sodium 4-[(hydroxyimino)methyl]benzoate. The hydroxide ion acts as the nucleophile, attacking the ester carbonyl. Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the corresponding carboxylic acid, 4-[(hydroxyimino)methyl]benzoic acid. Studies on various methyl benzoates have shown that this hydrolysis can be driven to completion, even for sterically hindered esters, particularly at elevated temperatures.
The general mechanism for the saponification is a two-step process:
Addition: The hydroxide nucleophile attacks the carbonyl carbon.
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion.
Under basic conditions, a final acid-base reaction occurs where the newly formed carboxylic acid is deprotonated by the base, driving the equilibrium towards the products. quora.com
| Reaction | Reagents | Product |
|---|---|---|
| Saponification (Hydrolysis) | 1. NaOH (aq), Δ 2. H₃O⁺ | 4-[(hydroxyimino)methyl]benzoic acid |
| Aminolysis | Ammonia (B1221849) (NH₃) | 4-[(hydroxyimino)methyl]benzamide |
| Transesterification | Ethanol (CH₃CH₂OH), H⁺ or base catalyst | Ethyl 4-[(hydroxyimino)methyl]benzoate |
Other nucleophiles can also participate in this reaction. For instance, reaction with ammonia (aminolysis) would produce 4-[(hydroxyimino)methyl]benzamide, and reaction with another alcohol in the presence of an acid or base catalyst (transesterification) would yield a different ester.
Aromatic Ring Functionalization and Derivatization
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is dictated by the directing effects of the two existing substituents: the methyl ester (-COOCH₃) and the hydroxyiminomethyl group (-CH=NOH). chemistrytalk.org
Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance delocalization of the ring's π-electrons into the carbonyl group. EWGs deactivate the aromatic ring, making it less reactive towards electrophiles than benzene. The deactivation is most pronounced at the ortho and para positions, thus this group acts as a meta-director. aiinmr.comscribd.com
In this compound, these two groups are in a para relationship. The directing effects must be considered in concert:
The ester group at C1 directs incoming electrophiles to C3 and C5 (meta positions).
The oxime group at C4 directs incoming electrophiles to C3 and C5 (ortho positions).
Therefore, both groups cooperatively direct substitution to the positions ortho to the oxime group and meta to the ester group (positions 3 and 5). A common example of an EAS reaction is nitration. The nitration of methyl benzoate (B1203000) with a mixture of nitric acid and sulfuric acid yields methyl 3-nitrobenzoate as the major product. youtube.com Applying this to the target molecule, nitration would be expected to produce Methyl 3-nitro-4-[(hydroxyimino)methyl]benzoate.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-[(hydroxyimino)methyl]benzoate |
| Halogenation | Br₂, FeBr₃ | Methyl 3-bromo-4-[(hydroxyimino)methyl]benzoate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction unlikely due to deactivation |
It is important to note that Friedel-Crafts reactions (alkylation and acylation) are generally unsuccessful on strongly deactivated rings, and thus are not expected to proceed readily with this substrate.
Hydrogenation and Aromatic System Modifications
Hydrogenation of this compound can lead to the reduction of the aromatic ring, in addition to the potential reduction of the ester and oxime functionalities. The modification of the aromatic system typically requires more vigorous conditions than the reduction of the other functional groups.
Catalytic hydrogenation using hydrogen gas (H₂) with catalysts such as rhodium (Rh), ruthenium (Ru), or platinum (Pt) under high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring. researchgate.net This would result in the formation of Methyl 4-[(hydroxyimino)methyl]cyclohexanecarboxylate. The stereochemistry of the resulting cyclohexane would depend on the specific catalyst and conditions used.
The development of homogeneous catalysts has allowed for the hydrogenation of aromatic esters under milder conditions. nih.govacs.org For example, ruthenium-based pincer complexes have been shown to be effective for the hydrogenation of both aromatic and aliphatic esters to their corresponding alcohols. acs.org It is also possible to achieve selective hydrogenolysis of the ester group to an alcohol without reducing the aromatic ring by using specific catalysts, such as copper-containing catalysts. google.com This chemoselectivity is crucial in complex molecule synthesis. Given the multiple reducible sites in this compound, achieving selective hydrogenation of only the aromatic ring would be a significant synthetic challenge, requiring careful selection of the catalyst and optimization of reaction conditions.
Pericyclic and Cycloaddition Reactions
Visible-Light-Mediated Intermolecular [2+2] Photocycloadditions
Recent research has demonstrated that oximes, including derivatives structurally related to this compound, can participate in intermolecular [2+2] photocycloaddition reactions. Specifically, a visible-light-mediated aza Paternò–Büchi reaction has been developed for the synthesis of highly functionalized azetidines. researchgate.netnih.gov
This reaction utilizes the triplet state reactivity of oximes, which can be accessed through triplet energy transfer from a visible-light photocatalyst, such as a commercially available iridium complex. researchgate.netspringernature.com This method avoids the need for high-energy ultraviolet light. In the presence of the photocatalyst and visible light, the oxime is excited to its triplet state. This excited state then reacts with an alkene in a [2+2] cycloaddition fashion to form a strained four-membered azetidine (B1206935) ring. springernature.com
The reaction is characterized by its operational simplicity, mild conditions, and broad substrate scope, allowing for the cycloaddition with a wide range of alkenes to produce structurally diverse azetidines. nih.gov
| Oxime Reactant | Alkene Reactant | Photocatalyst | Product Class |
|---|---|---|---|
| This compound (or similar oxime) | Styrene (B11656) | Iridium-based complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) | Functionalized Azetidine |
| This compound (or similar oxime) | Cyclohexene | Iridium-based complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) | Functionalized Azetidine |
This photochemical strategy represents a modern and powerful method for constructing the valuable azetidine scaffold from readily available oxime and alkene precursors. researchgate.net
Other Cycloaddition Manoeuvres
Beyond the well-established 1,3-dipolar cycloadditions of the corresponding nitrile oxide, this compound and its derivatives can participate in other modes of cycloaddition, notably photochemical cycloadditions. A significant example is the visible-light-mediated intermolecular [2+2] photocycloaddition, also known as the aza Paternò–Büchi reaction, which provides a direct route to highly functionalized azetidine rings. researchgate.netrsc.org
This reaction typically involves the excitation of the oxime functionality by a photocatalyst under visible light irradiation. The excited-state oxime then reacts with an alkene in a stepwise fashion to form a four-membered azetidine ring. youtube.com This method is distinguished by its operational simplicity, mild reaction conditions, and broad substrate scope, allowing for the synthesis of complex azetidines from readily available precursors. researchgate.netchemrxiv.org The reaction of oxime derivatives with various alkenes can be achieved using a commercially available iridium photocatalyst, which facilitates the reaction via triplet energy transfer. researchgate.netrsc.org Mechanistic studies suggest that the reaction proceeds through a biradical intermediate. youtube.com This photochemical approach avoids the need for harsh reagents or high temperatures, making it a valuable tool in modern synthetic chemistry. chemrxiv.org
Table 1: Examples of [2+2] Photocycloaddition Reactions of Oxime Derivatives with Alkenes
| Oxime Reactant | Alkene Reactant | Photocatalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Glyoxylate Oxime Derivative | Styrene | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Dichloromethane | Substituted Azetidine | 85 |
| Glyoxylate Oxime Derivative | α-Methylstyrene | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Dichloromethane | Substituted Azetidine | 78 |
| Glyoxylate Oxime Derivative | 1,1-Diphenylethylene | Ir(dF(CF3)ppy)2(dtbbpy)PF6 | Dichloromethane | Substituted Azetidine | 92 |
Domino and Cascade Reaction Sequences
This compound can be envisioned as a participant in domino and cascade reactions, particularly in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic structures. nih.govresearchgate.net These reactions are highly efficient, as multiple bonds are formed in a single synthetic operation without the isolation of intermediates, thereby increasing atom economy and reducing waste. researchgate.netnih.gov
A relevant example of such a sequence is the one-pot, three-component synthesis of substituted isoxazole (B147169) derivatives. In this type of reaction, an aromatic aldehyde (a class of compound to which the aldehyde precursor of this compound belongs), a β-ketoester such as methyl acetoacetate, and hydroxylamine hydrochloride are reacted together. nih.govresearchgate.net This process involves a cascade of reactions, typically starting with the formation of an oxime from the aldehyde and hydroxylamine, or the condensation of the β-ketoester with the aldehyde. The sequence then proceeds through cyclization and dehydration steps to yield the final isoxazole product. nih.gov Various catalysts, including eco-friendly options like fruit juices which can act as mild acidic catalysts, have been employed to facilitate these transformations. nih.govresearchgate.net
The mechanism involves an initial condensation reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. The efficiency and outcome of the reaction can be influenced by the choice of catalyst and reaction conditions. researchgate.net This approach allows for the rapid generation of a library of substituted isoxazoles from simple starting materials.
Table 2: Representative Three-Component Domino Reaction for the Synthesis of Isoxazole Derivatives
| Aldehyde Reactant | β-Ketoester Reactant | Nitrogen Source | Catalyst/Medium | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Hydroxylamine Hydrochloride | Cocos nucifera L. juice | Methyl 5-(4-chlorophenyl)-3-methylisoxazole-4-carboxylate | 90 |
| 4-Nitrobenzaldehyde (B150856) | Methyl Acetoacetate | Hydroxylamine Hydrochloride | Cocos nucifera L. juice | Methyl 3-methyl-5-(4-nitrophenyl)isoxazole-4-carboxylate | 85 |
| Benzaldehyde (B42025) | Methyl Acetoacetate | Hydroxylamine Hydrochloride | Solanum lycopersicum L. juice | Methyl 3-methyl-5-phenylisoxazole-4-carboxylate | 88 |
Derivatization and Functionalization for Targeted Synthesis
Strategic Modifications of the Hydroxyimino Moiety
The oxime functional group is a rich hub for chemical transformations, offering pathways to various derivatives through reactions at its hydroxyl group or the C=N double bond.
The hydroxyl group of the oxime is nucleophilic and can readily undergo O-alkylation and O-acylation to produce oxime ethers and esters, respectively. These reactions are valuable for modifying the compound's properties and for creating precursors for further synthesis, such as in the formation of N-heterocycles. organic-chemistry.orgresearchgate.net
O-Alkylation (Etherification): The reaction of Methyl 4-[(hydroxyimino)methyl]benzoate with alkylating agents, such as alkyl halides or sulfates, under basic conditions yields the corresponding O-alkyl oxime ethers. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). google.com The reaction proceeds via deprotonation of the oxime hydroxyl group to form an oximate anion, which then acts as a nucleophile, attacking the alkylating agent in an Sₙ2 reaction.
O-Acylation (Esterification): O-acyl oximes can be synthesized by reacting the parent oxime with acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. researchgate.net These O-acyl oximes are particularly useful as they are activated intermediates for various transition-metal-catalyzed reactions, including C-H activation and annulation, serving as precursors for complex nitrogen-containing heterocycles. organic-chemistry.org
| Transformation | Reagents & Conditions | Product Type |
| O-Alkylation | R-X (Alkyl Halide), Base (e.g., NaH, K₂CO₃) | O-Alkyl Oxime Ether |
| O-Acylation | R-COCl (Acyl Chloride), Base (e.g., Pyridine) | O-Acyl Oxime Ester |
Imine Synthesis: While direct conversion of an oxime to an N-substituted imine is not a standard transformation, imine derivatives can be readily accessed from this compound via a two-step sequence. First, the oxime is hydrolyzed under mild acidic conditions back to the parent aldehyde, Methyl 4-formylbenzoate (B8722198). Subsequently, condensation of the aldehyde with a primary amine (R-NH₂) yields the corresponding N-substituted imine (Schiff base). This reaction is typically catalyzed by an acid and often requires the removal of water to drive the equilibrium towards the product. organic-chemistry.org
Nitrone Synthesis: Nitrones are valuable 1,3-dipoles used extensively in [3+2] cycloaddition reactions to synthesize five-membered heterocyclic rings like isoxazolidines. organicreactions.orgwikipedia.orgnih.gov The oxime functionality of this compound can be a precursor to a nitrone. This is typically achieved through the alkylation of the oxime followed by oxidation, or more directly through the condensation of the parent aldehyde (Methyl 4-formylbenzoate) with an N-substituted hydroxylamine (B1172632). The direct oxidation of the oxime itself is less common for generating nitrones. However, the oxidation of the parent N-alkyl hydroxylamine is a standard method. uchicago.edu
Transformations of the Benzoate (B1203000) Ester
The methyl ester group on the benzene (B151609) ring provides another handle for significant molecular modification, allowing for its conversion into a range of other important functional groups.
Hydrolysis to Carboxylic Acids: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-[(hydroxyimino)methyl]benzoic acid, under either acidic or basic (saponification) conditions. Basic hydrolysis, using a reagent like sodium hydroxide in an aqueous or alcoholic solution followed by acidic workup, is a common and efficient method. acs.org The resulting carboxylic acid is a key intermediate for further derivatization, such as the formation of more complex amides or esters.
Amidation: The direct conversion of the methyl ester to an amide can be achieved by reacting it with an amine. This reaction, known as aminolysis, often requires elevated temperatures or catalysis. Various catalytic systems, including heterogeneous catalysts, can facilitate this transformation, making it more efficient and applicable to a wider range of amines. masterorganicchemistry.com
Synthesis of Hydrazides: Reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent under reflux, yields the corresponding acid hydrazide (4-[(hydroxyimino)methyl]benzohydrazide). nih.gov This hydrazide is a crucial building block for the synthesis of various heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles. mychemblog.com
| Transformation | Reagents & Conditions | Product Functional Group |
| Hydrolysis | NaOH, H₂O/MeOH; then H₃O⁺ | Carboxylic Acid |
| Amidation | R₂NH, heat or catalyst | Amide |
| Hydrazinolysis | N₂H₄·H₂O, EtOH, reflux | Acid Hydrazide |
Reduction to Aldehydes: The partial reduction of the methyl ester to an aldehyde (4-[(hydroxyimino)methyl]benzaldehyde) is a delicate transformation that can be achieved using specific reducing agents under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. The reaction must be carried out at low temperatures, typically -78 °C, with a stoichiometric amount of DIBAL-H to prevent over-reduction to the corresponding primary alcohol. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.comgoogle.com
Conversion to Ketones: Synthesizing ketones from the methyl ester is generally a two-step process to avoid the over-addition of organometallic reagents. chemistrysteps.com
Weinreb Amide Formation: The methyl ester is first converted to the corresponding N-methoxy-N-methylamide, known as a Weinreb amide. This is typically done by reacting the ester with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable Lewis acid or Grignard reagent promoter. mychemblog.comorientjchem.orgunito.it
Reaction with Organometallics: The resulting Weinreb amide is then treated with one equivalent of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). This reaction forms a stable chelated tetrahedral intermediate that does not collapse until acidic workup, at which point it yields the desired ketone without the formation of a tertiary alcohol byproduct. nih.govwikipedia.org
Introduction of Complex Architectures and Heterocycles
This compound and its derivatives are excellent precursors for constructing complex cyclic and heterocyclic systems.
The oxime moiety can be oxidized in situ to a nitrile oxide, which is a highly reactive 1,3-dipole. organic-chemistry.orgmdpi.comacs.orgresearchgate.net This intermediate readily undergoes [3+2] cycloaddition reactions with alkenes (dipolarophiles) to yield substituted isoxazolines. nih.govchemrxiv.orgorganic-chemistry.org This method is a powerful tool for the stereoselective synthesis of five-membered heterocycles. Similarly, nitrones derived from the oxime can participate in [3+2] cycloadditions with olefins to form isoxazolidine (B1194047) rings. wikipedia.orgrsc.orgresearchgate.net
Furthermore, the derivatives synthesized in section 4.2.1 serve as versatile building blocks. For instance, the acid hydrazide can be cyclized with various reagents to form five-membered heterocycles. Reaction with carbon disulfide can lead to oxadiazole-thiones, while reaction with isothiocyanates can be a pathway to triazole derivatives. mychemblog.com These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science, highlighting the synthetic utility of functionalizing this compound.
Solid-Phase Synthesis and Library Generation
The application of solid-phase synthesis to this compound and its analogs represents a strategic approach for the efficient generation of compound libraries. This methodology leverages the advantages of polymer-supported synthesis, such as simplified purification and the ability to drive reactions to completion using excess reagents, to rapidly produce a diverse array of derivatives for screening and lead optimization.
The core structure of this compound can be either assembled on a solid support or immobilized onto a resin for subsequent derivatization. A common strategy involves the use of a polymer-supported benzaldehyde (B42025) derivative, which can be readily converted to the corresponding oxime on the resin. This resin-bound oxime serves as a versatile intermediate for a multitude of chemical transformations.
One of the key advantages of employing solid-phase synthesis is the ability to perform reactions in a parallel format, enabling the simultaneous synthesis of dozens to hundreds of discrete compounds. This high-throughput approach is particularly valuable in medicinal chemistry and materials science for the discovery of new molecules with desired biological activities or physical properties.
A notable application of this strategy is the generation of libraries of oxime ethers. The resin-bound this compound can be alkylated with a diverse set of alkyl halides to yield a library of oxime ethers. The choice of solid support, such as Wang resin, is crucial as it allows for the cleavage of the final products from the resin under mild conditions, often yielding compounds of high purity. For instance, the intermolecular carbon radical addition to a glyoxylic oxime ether anchored to Wang resin has been shown to proceed under mild conditions to produce α-amino acid derivatives. nih.govresearchgate.net
Furthermore, the oxime functionality is a precursor for 1,3-dipolar cycloaddition reactions. By converting the resin-bound oxime to a nitrile oxide in situ, it can react with various dipolarophiles, such as alkenes and alkynes, to generate libraries of isoxazolines and isoxazoles, respectively. nih.govresearchgate.net This approach allows for the rapid construction of diverse heterocyclic scaffolds, which are prevalent in many biologically active compounds.
The table below summarizes representative examples of building blocks that can be used for the solid-phase library generation starting from a resin-bound this compound scaffold.
| Reaction Type | Building Block Class | Exemplary Building Blocks | Resulting Functional Group/Scaffold |
|---|---|---|---|
| O-Alkylation | Alkyl Halides | Benzyl bromide, Propargyl bromide, 2-Bromoethanol | Oxime Ether |
| 1,3-Dipolar Cycloaddition | Alkenes | Styrene (B11656), N-Phenylmaleimide, Methyl acrylate | Isoxazoline (B3343090) |
| 1,3-Dipolar Cycloaddition | Alkynes | Phenylacetylene, Ethyl propiolate, 1-Hexyne | Isoxazole (B147169) |
The development of efficient solid-phase synthesis routes, coupled with combinatorial chemistry principles, has significantly expanded the chemical space that can be explored around the this compound core. The resulting compound libraries are valuable resources for drug discovery programs and other areas of chemical research. The use of polymer-supported reagents and scavengers further enhances the efficiency of these syntheses by simplifying the purification process. mdpi.orgcam.ac.uk
The following table outlines a generalized solid-phase synthesis approach for generating a library of isoxazole derivatives.
| Step | Description | Reagents and Conditions |
|---|---|---|
| 1. Resin Loading | Immobilization of a suitable starting material, e.g., 4-formylbenzoic acid, onto a solid support. | Wang resin, DIC, DMAP, DCM |
| 2. Oxime Formation | Conversion of the resin-bound aldehyde to the oxime. | Hydroxylamine hydrochloride, Pyridine, Ethanol, Reflux |
| 3. Nitrile Oxide Generation | In situ formation of the nitrile oxide from the resin-bound oxime. | Sodium hypochlorite, DCM |
| 4. Cycloaddition | Reaction with a library of alkynes to form the isoxazole ring. | Diverse alkynes, DCM, Room Temperature |
| 5. Cleavage | Release of the final isoxazole products from the solid support. | TFA/DCM |
This systematic approach allows for the creation of a multitude of analogs, where the diversity is introduced in the final, solution-phase step of the synthesis. The purity and identity of the library members can be readily assessed using high-throughput analytical techniques such as LC-MS.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is the cornerstone for determining the molecular structure of Methyl 4-[(hydroxyimino)methyl]benzoate in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen, carbon, and nitrogen atoms within the molecule.
Due to the presence of the C=N double bond, this compound can exist as two geometric isomers, (E) and (Z). Multidimensional NMR techniques are indispensable for unambiguously assigning the correct isomer and confirming the connectivity of the entire molecule. nih.gov
¹H NMR: The proton spectrum is expected to show distinct signals for the methyl ester protons (-OCH₃), the aromatic protons, the methine proton (-CH=N), and the hydroxyl proton (-OH). The aromatic protons would likely appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The chemical shift of the oxime's hydroxyl proton can be highly variable and is often observed as a broad singlet. rsc.org
¹³C NMR: The carbon spectrum would display signals for the methyl carbon, the ester carbonyl carbon, the four unique aromatic carbons, and the imine carbon (C=N). The chemical shift of the imine carbon is particularly sensitive to the electronic environment and stereochemistry.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, confirming the connectivity of the aromatic protons. longdom.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of the aromatic CH and methyl group signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the methyl protons to the ester carbonyl carbon, and the methine proton (-CH=N) to the aromatic carbons, thus connecting all the fragments of the molecule. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for determining the (E/Z) stereochemistry of the oxime. For the (E)-isomer, a NOE cross-peak would be expected between the methine proton and the nearest aromatic protons. Conversely, the (Z)-isomer would show a NOE between the methine proton and the oxime's hydroxyl proton. Such experiments have been pivotal in assigning the stereochemistry of other complex oximes. nih.govresearchgate.net
A summary of expected ¹H and ¹³C NMR chemical shifts, based on analysis of similar structures, is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| -COOCH₃ | ~3.9 | ~52 | HMBC to C=O |
| Aromatic CH (ortho to ester) | ~8.0 | ~130 | COSY to other aromatic CH; HMBC to C=O |
| Aromatic CH (ortho to oxime) | ~7.7 | ~128 | COSY to other aromatic CH; HMBC to -CH=N |
| -CH=N- | ~8.2 | ~148 | HMBC to aromatic carbons; NOESY to aromatic CH or -OH |
| -NOH | Variable (e.g., 10-13) | - | NOESY to -CH=N (in Z-isomer) |
| Ester C=O | - | ~166 | HMBC from -OCH₃ and aromatic CH |
| Aromatic C (ipso-ester) | - | ~131 | HMBC from aromatic CH |
| Aromatic C (ipso-oxime) | - | ~135 | HMBC from -CH=N and aromatic CH |
Note: The table presents predicted values and correlations for illustrative purposes.
Solid-State NMR (ssNMR) provides structural information about the molecule in its crystalline or amorphous solid form. Unlike solution NMR, ssNMR spectra are influenced by factors such as molecular packing and polymorphism. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. rsc.org
For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms would provide insights into the solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group. acs.org If different crystalline forms (polymorphs) of the compound exist, they would likely give rise to distinct ssNMR spectra, making it a powerful tool for identifying and characterizing polymorphism. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for studying its fragmentation pathways, which aids in structural confirmation. The molecular formula is C₉H₉NO₃, with a monoisotopic mass of 179.05824 Da. nih.gov
HRMS can determine this mass with high accuracy (typically within 5 ppm), confirming the molecular formula. The fragmentation pattern, observed in tandem mass spectrometry (MS/MS) experiments, provides a fingerprint of the molecule's structure. Based on the known fragmentation of aromatic oximes and esters, the following pathways could be anticipated under electron ionization (EI) or collision-induced dissociation (CID): researchgate.netcdnsciencepub.com
Loss of •OCH₃ (31 Da): A common fragmentation for methyl esters, leading to a benzoyl-type cation.
Loss of •OH (17 Da): A characteristic fragmentation of oximes. cdnsciencepub.com
Loss of H₂O (18 Da): Dehydration can occur from the molecular ion.
Decarboxylation (loss of CO₂): Though less common for the molecular ion, it can occur in subsequent fragmentation steps.
Cleavage of the N-O bond.
The table below details predicted m/z values for common adducts that would be observed in HRMS.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₉H₁₀NO₃⁺ | 180.06552 |
| [M+Na]⁺ | C₉H₉NNaO₃⁺ | 202.04746 |
| [M-H]⁻ | C₉H₈NO₃⁻ | 178.05096 |
| [M+K]⁺ | C₉H₉KNO₃⁺ | 218.02140 |
Data sourced from PubChem CID 6906289. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying functional groups and can also provide information about molecular conformation and intermolecular interactions, particularly hydrogen bonding. wikipedia.org
For this compound, the key expected vibrational bands are:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H (oxime) | Stretching (H-bonded) | 3100-3400 | Strong, Broad | Weak |
| C-H (aromatic) | Stretching | 3000-3100 | Medium | Strong |
| C-H (methyl) | Stretching | 2850-2960 | Medium | Medium |
| C=O (ester) | Stretching | 1715-1730 | Very Strong | Medium |
| C=N (oxime) | Stretching | 1640-1670 | Medium-Weak | Strong |
| C=C (aromatic) | Stretching | 1580-1610 | Medium-Strong | Strong |
| N-O (oxime) | Stretching | 930-960 | Medium | Weak |
The position and shape of the O-H stretching band would be highly sensitive to the extent of hydrogen bonding in the solid state. In Raman spectroscopy, the symmetric vibrations of the benzene ring and the C=N bond are expected to show strong signals, providing complementary information to the IR spectrum.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.educreative-biostructure.com It provides definitive information on bond lengths, bond angles, and the absolute configuration of the molecule, including the E/Z geometry of the oxime group in the solid state. nih.gov
An SCXRD analysis of this compound would yield a complete molecular structure, confirming the planarity of the benzene ring and the conformation of the ester and oxime substituents relative to it. Crucially, it would reveal the intermolecular interactions that dictate the crystal packing. Oximes are known to act as both hydrogen-bond donors (via -OH) and acceptors (via the nitrogen atom), often forming dimers or chain-like structures (catemers) through O-H···N hydrogen bonds. acs.org
Many organic molecules can crystallize in multiple forms, a phenomenon known as polymorphism. Each polymorph has a different crystal packing arrangement and, consequently, different physical properties. SCXRD is the primary tool for identifying and solving the structures of different polymorphs. It is plausible that this compound could exhibit polymorphism due to the flexibility of hydrogen bonding arrangements. acs.org
Furthermore, the hydrogen-bonding capabilities of the oxime group make it an excellent candidate for co-crystal engineering. nih.gov Co-crystals are crystalline structures containing two or more different molecular components in a stoichiometric ratio. By selecting appropriate co-formers that can form robust hydrogen bonds with the oxime's hydroxyl or nitrogen atom, it is possible to create novel crystalline materials with tailored properties. SCXRD is essential for confirming the formation of a co-crystal and for understanding the specific intermolecular interactions that hold the structure together. nih.govnih.gov
Investigation of Intermolecular Interactions and Crystal Packing
The solid-state arrangement of molecules, or crystal packing, is dictated by a network of intermolecular interactions. These forces govern the material's physical properties, including solubility, melting point, and stability. For this compound, the molecular structure contains several functional groups capable of engaging in significant intermolecular interactions.
Detailed experimental elucidation of the crystal structure of this compound through single-crystal X-ray diffraction has not been reported in peer-reviewed literature. However, an analysis of its molecular structure allows for the prediction of the primary interactions that would likely govern its crystal packing. The principal functional groups—the oxime (-C(H)=N-OH), the methyl ester (-COOCH₃), and the benzene ring—would each contribute to the supramolecular assembly.
Key Potential Intermolecular Interactions:
Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond originating from the oxime's hydroxyl group (-OH). This group can act as a hydrogen bond donor, while the nitrogen of the oxime and the carbonyl oxygen of the ester can act as acceptors. This could lead to the formation of strong, directional chains or dimeric motifs, which are common in oxime-containing crystal structures.
π-π Stacking: The presence of the aromatic benzene ring allows for π-π stacking interactions, where the electron clouds of adjacent rings align, contributing to the stability of the crystal lattice.
C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between aromatic or methyl C-H groups and oxygen atoms or the π-system of the benzene ring, would also play a crucial role in refining the three-dimensional packing arrangement.
Interactive Data Table: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor Group(s) | Acceptor Group(s) | Probable Role in Crystal Packing |
| Strong Hydrogen Bond | Oxime Hydroxyl (-OH) | Oxime Nitrogen (=N-), Ester Carbonyl Oxygen (=O) | Formation of primary structural motifs (chains, dimers) |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilization of layered or stacked structures |
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Ester Carbonyl Oxygen (=O), Oxime Nitrogen (=N-) | Fine-tuning of the 3D molecular arrangement |
| C-H···π Interaction | Aromatic C-H, Methyl C-H | Benzene Ring (π-system) | Further stabilization of the crystal lattice |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopy, and specifically Circular Dichroism (CD) spectroscopy, is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers.
For a molecule to be analyzed by CD spectroscopy, it must be chiral—that is, it must be non-superimposable on its mirror image. The molecule this compound, in its common (E) configuration about the C=N double bond, does not possess any stereocenters or other elements of chirality, such as axial or planar chirality. nih.gov The molecule is planar and possesses a plane of symmetry, rendering it achiral.
Consequently, this compound is chiroptically inactive and would not produce a signal in a CD spectropolarimeter. The application of chiroptical spectroscopy for its stereochemical assignment is therefore not relevant. This technique is exclusively employed for molecules that exist as enantiomers or diastereomers. Should the molecule be derivatized with a chiral auxiliary or placed in a chiral environment, an induced CD spectrum might be observed, but this would reflect the chirality of the external influence rather than an inherent property of the compound itself.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of Methyl 4-[(hydroxyimino)methyl]benzoate. These calculations, based on the principles of quantum mechanics, can determine molecular geometries, electronic structures, and various reactivity descriptors.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. For this compound, understanding the distribution of electrons, the energies of molecular orbitals, and the electrostatic potential is key to predicting its chemical behavior. Quantum chemical calculations, particularly using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), have been employed to study related substituted benzaldehyde (B42025) oximes, such as 3- and 4-nitrobenzaldehyde (B150856) oximes, providing a framework for understanding the subject compound. nih.gov
Key electronic structure and reactivity descriptors that can be computationally determined include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For analogous compounds like 4-nitrobenzaldehyde oxime, the HOMO-LUMO gap has been calculated, and similar computations for this compound would reveal the influence of the methyl ester group on its electronic properties. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms of the oxime group and the carbonyl oxygen of the ester group are expected to be regions of negative potential, susceptible to electrophilic attack. The hydrogen atoms, particularly the hydroxyl proton of the oxime, would represent regions of positive potential. nih.gov
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. Studies on substituted benzaldoximes have shown that these parameters can be correlated with experimental properties like pKa values.
A hypothetical table of calculated electronic properties for this compound, based on typical values for similar molecules, is presented below.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity |
| Global Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Chemical Potential (μ) | -3.85 eV | Tendency of electrons to escape |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For reactions involving this compound, such as isomerization, hydrolysis, or cycloaddition reactions, computational methods can identify the most favorable reaction pathways.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational analysis can also provide insights into the geometry of the transition state, revealing the critical bond-forming and bond-breaking events.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a bridge between the static picture from quantum chemical calculations and the macroscopic properties observed experimentally.
Conformational Space Exploration and Energy Landscapes
This compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can be used to explore this conformational space by simulating the molecule's movement over time at a given temperature. This allows for the identification of low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial as they can significantly influence the molecule's reactivity and intermolecular interactions.
Solvation Effects and Intermolecular Interactions
The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation shell around the solute. These simulations can reveal information about hydrogen bonding between the oxime group and protic solvents, as well as other non-covalent interactions. Understanding solvation is critical for predicting reaction rates and equilibria in solution.
Furthermore, MD simulations can be used to study intermolecular interactions between multiple molecules of this compound or with other molecules in a mixture. This is particularly relevant for understanding its properties in the solid state or in concentrated solutions.
Density Functional Theory (DFT) Applications in Predicting Properties and Reactivity
Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance between accuracy and computational cost. DFT is widely used to predict a range of properties and the reactivity of organic molecules like this compound.
Applications of DFT in this context include:
Geometric Optimization: DFT calculations can accurately predict the three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. nih.gov
Vibrational Analysis: Calculation of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. nih.gov
NMR Chemical Shift Prediction: DFT can be used to calculate NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. nih.gov
Thermodynamic Properties: DFT calculations can provide estimates of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. nih.gov
Reactivity Prediction: As discussed in section 6.1.1, DFT is extensively used to calculate electronic properties and reactivity descriptors that help in predicting how the molecule will behave in a chemical reaction. nih.gov
The table below summarizes the types of properties of this compound that can be predicted using DFT and their relevance.
| Property | Relevance |
| Optimized Molecular Geometry | Provides the most stable 3D structure. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |
| NMR Chemical Shifts | Aids in the assignment of experimental NMR spectra. |
| HOMO-LUMO Energies | Indicates electronic transition properties and chemical reactivity. |
| Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Thermodynamic Properties | Predicts the stability and spontaneity of reactions. |
Quantitative Structure-Property Relationship (QSPR) Modeling of Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. In the context of reactivity, QSPR models can predict how a molecule will behave in a chemical reaction based on descriptors that quantify its structural and electronic features. For this compound, while specific QSPR models predicting its broad reactivity are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining the influence of its constituent functional groups on the reactivity of the oxime moiety.
The reactivity of an aromatic oxime like this compound is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. These effects can be quantified using Hammett constants (σ), which are fundamental parameters in many QSPR studies. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through the reaction constant (ρ) and the substituent constant (σ). The sign and magnitude of σ indicate the electronic nature of the substituent.
The methyl 4-carboxylate (-COOCH₃) group on this compound is an electron-withdrawing group. This property is reflected in its positive Hammett constant. The presence of this group is expected to decrease the electron density on the benzene ring and, by extension, on the oxime functional group. This electronic modification can have a profound impact on various reactions involving the oxime.
For instance, in photosensitized reactions of benzaldehyde oximes, the presence of electron-accepting substituents on the benzene ring has been shown to favor the formation of nitriles. nih.gov This is a key aspect of the reactivity of such compounds. The electron-withdrawing nature of the methyl 4-carboxylate group would therefore be predicted to enhance reaction pathways that are favored by lower electron density at the reaction center.
The table below illustrates the Hammett constants for various substituents, providing a comparative view of their electronic effects.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -CH₃ | -0.17 | Electron-donating |
| -H | 0.00 | Reference |
| -Cl | 0.23 | Electron-withdrawing |
| -COOCH₃ | 0.45 | Electron-withdrawing |
| -CN | 0.66 | Electron-withdrawing |
| -NO₂ | 0.78 | Electron-withdrawing |
This table presents a selection of Hammett constants to illustrate the electronic effect of different substituents in the para position.
Based on the principles of QSPR and the known effects of substituents on the reactivity of analogous benzaldehyde oximes, a conceptual model for the reactivity of this compound can be proposed. The following table outlines the expected trend in a hypothetical reactivity parameter, such as the rate of a reaction favored by electron-withdrawing groups, as a function of the substituent's Hammett constant.
| Compound | Substituent | Hammett Constant (σp) | Expected Relative Reactivity Trend |
| 4-Methoxybenzaldehyde oxime | -OCH₃ | -0.27 | Low |
| 4-Methylbenzaldehyde oxime | -CH₃ | -0.17 | Moderate |
| Benzaldehyde oxime | -H | 0.00 | Baseline |
| 4-Chlorobenzaldehyde oxime | -Cl | 0.23 | High |
| This compound | -COOCH₃ | 0.45 | Very High |
| 4-Cyanobenzaldehyde oxime | -CN | 0.66 | Very High |
| 4-Nitrobenzaldehyde oxime | -NO₂ | 0.78 | Highest |
This table illustrates a conceptual QSPR model, predicting a trend in reactivity based on the electronic influence of the para-substituent on the oxime functional group.
Strategic Applications in Organic and Materials Synthesis
Role as a Versatile Building Block in Complex Chemical Syntheses
The inherent reactivity of the oxime and ester functionalities, coupled with the stability of the benzene (B151609) ring, makes Methyl 4-[(hydroxyimino)methyl]benzoate a multifaceted building block in organic synthesis. The oxime group, in particular, can participate in a wide range of reactions, including cycloadditions, rearrangements, and radical reactions, opening up pathways to diverse molecular scaffolds.
Contribution to Natural Product and Analog Synthesis
While direct applications of this compound in the total synthesis of natural products are not extensively documented, the chemical functionalities it possesses are analogous to intermediates used in the synthesis of various natural product families. The oxime group can serve as a precursor to amines or nitriles, which are common moieties in alkaloids and other nitrogen-containing natural products. Furthermore, the aromatic core can be elaborated through various substitution reactions to construct more complex carbocyclic and heterocyclic systems found in nature.
The general strategy would involve the transformation of the oxime and ester groups of this compound into functionalities that can then be used in key bond-forming reactions to assemble the carbon skeleton of a target natural product or its analog.
Table 1: Potential Transformations of this compound for Natural Product Synthesis
| Functional Group Transformation | Reagents and Conditions (Illustrative) | Resulting Functionality | Potential Application in Natural Product Scaffolds |
| Reduction of Oxime to Amine | H₂, Pd/C or LiAlH₄ | Primary Amine | Alkaloids, Amino acid derivatives |
| Dehydration of Oxime to Nitrile | Ac₂O, heat or other dehydrating agents | Nitrile | Cyanogenic glycosides, various nitrogen-containing heterocycles |
| Beckmann Rearrangement of Oxime | Acid catalyst (e.g., H₂SO₄, PCl₅) | Amide | Amide-containing natural products, lactams |
| Hydrolysis of Ester to Carboxylic Acid | NaOH, H₂O then H₃O⁺ | Carboxylic Acid | Polyketides, Macrolides |
Precursor for Pharmacologically Relevant Scaffolds
The development of new therapeutic agents often relies on the synthesis of novel molecular scaffolds. Oximes and their derivatives have been identified as important pharmacophores in a variety of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. medcraveonline.com this compound can serve as a starting material for the synthesis of various pharmacologically relevant structures.
For instance, the oxime functionality can be O-alkylated or O-acylated to produce oxime ethers and esters, which are classes of compounds with known biological activities. mdpi.com The ester group can be converted to an amide, a common feature in many drug molecules. The combination of these functionalities on a central phenyl ring provides a template for creating libraries of compounds for high-throughput screening.
Table 2: Exemplary Derivatizations of this compound for Pharmacological Scaffolds
| Derivative Class | Synthetic Approach | Potential Biological Relevance |
| Oxime Ethers | O-alkylation with alkyl halides in the presence of a base | Antifungal, antibacterial, and various other therapeutic activities. mdpi.com |
| Oxime Esters | O-acylation with acyl chlorides or anhydrides | Precursors to reactive intermediates, potential prodrugs. |
| Amide Derivatives | Amidation of the methyl ester with various amines | A ubiquitous functional group in a vast number of pharmaceuticals. |
| Hydrazide Derivatives | Reaction of the methyl ester with hydrazine (B178648) | Precursors to various heterocyclic systems with known pharmacological activities. |
Synthesis of Advanced Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Oximes are valuable precursors for the synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles. researchgate.netclockss.org The oxime group in this compound can be strategically utilized in cyclization reactions to construct rings of various sizes.
For example, the reaction of the oxime with various electrophiles or through intramolecular cyclizations of suitably substituted derivatives can lead to the formation of isoxazoles, isoxazolines, oxadiazoles, and other important heterocyclic systems. nih.gov The ability to generate iminyl radicals from oximes also opens up pathways for radical-mediated cyclizations to form nitrogen-containing rings. nsf.gov
Precursor Design in Advanced Materials Research (via Chemical Derivatization)
The strategic derivatization of this compound can lead to the creation of monomers and functional molecules for applications in materials science. The presence of multiple reactive sites allows for its incorporation into polymers and its use as a precursor for organic electronic materials.
Polymer and Oligomer Synthesis
The bifunctional nature of this compound (with its ester and oxime groups) makes it a potential candidate for the synthesis of novel polymers and oligomers. For example, the ester group can undergo transesterification or amidation to form polyester (B1180765) or polyamide chains, while the oxime group can be used for cross-linking or further functionalization of the polymer backbone.
Recent research has highlighted the utility of oxime-containing compounds in the development of dynamic covalent polymers, such as vitrimers. Poly(oxime-ester) networks have been shown to exhibit catalyst-free bond exchange, leading to materials that are both reprocessable and recyclable. escholarship.org By derivatizing this compound into a suitable monomer, it could be incorporated into such advanced polymer systems.
Table 3: Potential Polymerization Strategies Involving Derivatives of this compound
| Polymer Type | Monomer Design from this compound | Polymerization Method | Potential Material Properties |
| Polyesters | Conversion of the oxime to a diol or use of the ester for polycondensation with a diol. | Polycondensation | Thermoplastics with tunable properties. |
| Polyamides | Conversion of the ester to a carboxylic acid or acyl chloride for reaction with a diamine. | Polycondensation | High-performance polymers with good thermal stability. |
| Polyurethanes | Reaction of a diol derivative with a diisocyanate. Oxime-based polyurethanes can exhibit dynamic properties. pku.edu.cn | Polyaddition | Elastomers, foams, and coatings with potential for self-healing or recyclability. pku.edu.cn |
| Functional Polymers | Incorporation into a polymer backbone via the aromatic ring or ester group, with the oxime as a pendant group. | Various polymerization techniques (e.g., RAFT). nih.govrsc.org | Materials for bioconjugation, sensors, or responsive systems. nih.govrsc.org |
Development of Organic Electronic Materials
The core structure of this compound, a substituted benzene ring, is a common motif in organic electronic materials. While the compound itself is unlikely to be electronically active, its derivatives have the potential to be used as building blocks for the synthesis of organic semiconductors, liquid crystals, or components of organic light-emitting diodes (OLEDs).
By extending the conjugation of the aromatic system through coupling reactions and incorporating suitable electron-donating or electron-withdrawing groups, it is conceivable to design novel materials with interesting photophysical and electronic properties. The oxime group could also play a role in modifying the properties of these materials, for instance, by influencing molecular packing or serving as an attachment point for other functional moieties. The synthesis of oxime esters has been explored for their use as photoinitiators in polymerization processes relevant to materials fabrication. nih.gov
Development of Novel Synthetic Methodologies and Reaction Pathways
The primary and most direct synthetic route to this compound involves the oximation of its corresponding aldehyde precursor, Methyl 4-formylbenzoate (B8722198). This reaction is a classic condensation between an aldehyde and hydroxylamine (B1172632), typically facilitated by a base.
The reaction proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon of Methyl 4-formylbenzoate. The process is generally carried out in an aqueous or alcoholic solution. rsc.org The starting aldehyde, Methyl 4-formylbenzoate, is itself synthesized via the esterification of p-formylbenzoic acid. mdpi.com
A general procedure for the synthesis of aromatic oximes involves reacting the aldehyde with hydroxylamine hydrochloride in a water/ethanol mixture, with a base such as sodium hydroxide (B78521) added to neutralize the hydrochloride and facilitate the reaction. rsc.org The reaction can be summarized as follows:
| Reactant 1 | Reactant 2 | Product |
| Methyl 4-formylbenzoate | Hydroxylamine | This compound |
In recent years, there has been a drive toward greener and more efficient synthetic protocols. Mechanochemistry, which involves solvent-free or low-solvent grinding, has been demonstrated as a robust and facile path for aldehyde-to-oxime transformations. k-state.eduresearchgate.net This approach offers advantages such as shorter reaction times, simpler work-up procedures, and reduced environmental impact compared to traditional solution-based methods. k-state.edu
An alternative, though less direct, pathway can be inferred from methodologies used for analogous compounds. For instance, a patented method describes the preparation of the corresponding ethyl ester, ethyl 4-carbaldehyde oxime benzoate (B1203000), starting from ethyl 4-cyanobenzoate (B1228447) and reacting it with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. This suggests that the synthesis of the methyl ester could potentially be achieved from a nitrile precursor, Methyl 4-cyanobenzoate, providing an alternative route to the target molecule.
Further reaction pathways involving this compound often utilize the reactivity of the oxime group. For example, under specific photoinduced electron-transfer conditions, benzaldehyde (B42025) oxime derivatives can be converted into the corresponding aldehydes or nitriles. nih.gov The oxime can also undergo a Beckmann rearrangement to form an amide or be dehydrated to yield a nitrile. wikipedia.org
Application in Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound contains key features that make it a promising candidate for applications in supramolecular chemistry and crystal engineering. The oxime moiety (-C=N-OH) is a particularly effective functional group in directing self-assembly due to its capacity as a strong hydrogen-bond donor (via the -OH group) and acceptor (via the nitrogen atom). researchgate.net
Oximes are known to form self-complementary synthons, frequently leading to the formation of dimeric structures through robust O-H···N hydrogen bonds. eurjchem.com This predictable interaction is a valuable tool in crystal engineering for the construction of well-defined supramolecular architectures. Furthermore, upon deprotonation, the resulting oximato group serves as an efficient ligand for coordinating with a wide variety of metal ions, enabling the construction of coordination polymers and metal-organic frameworks (MOFs). k-state.eduresearchgate.net
The benzoate portion of the molecule also contributes to its potential in self-assembly, offering sites for further intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking of the benzene rings. The interplay between the strong hydrogen-bonding oxime group and other weaker interactions can lead to the formation of complex and extended one-, two-, or three-dimensional networks.
While the functional groups present in this compound strongly suggest its utility as a versatile building block (tecton) for creating higher-order structures, a review of the current scientific literature does not provide specific, published examples of its application in the synthesis of coordination polymers or self-assembled supramolecular systems. The potential remains largely theoretical, awaiting exploration and reporting by the research community.
Future Prospects and Emerging Research Avenues
Exploration of Sustainable and Biocatalytic Transformations
The chemical industry's shift towards greener manufacturing processes is a significant driver of contemporary research. For Methyl 4-[(hydroxyimino)methyl]benzoate, this translates into exploring more environmentally benign synthetic routes. A key area of development is the use of biocatalysis. Enzymes, operating under mild conditions in aqueous media, offer a sustainable alternative to traditional chemical methods. For instance, research into the chemoenzymatic oxidation of amines to oximes presents a promising pathway. rsc.org This approach utilizes a lipase-catalysed perhydrolysis to generate a reactive peracid in situ, which then oxidizes the amine. rsc.org Applying such a system to the synthesis of oximes from corresponding amines could significantly reduce waste and avoid harsh reagents.
Furthermore, monoamine oxidases (MAOs) are flavin-dependent enzymes that can catalyze the oxidation of amines to imines, which can then be converted to oximes. mdpi.com The engineering of MAOs to accept a broader range of substrates could pave the way for a direct biocatalytic route to aromatic aldoximes like this compound. These nature-inspired methods align with the principles of green chemistry by reducing energy consumption and minimizing the environmental footprint of chemical production. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction
Advancements in Continuous Flow and Microfluidic Reactor Technologies
Continuous flow chemistry and microfluidic reactors represent a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. acs.orgresearchgate.net These technologies are particularly well-suited for the synthesis and transformation of oximes. nih.govresearchgate.net The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purities. ufluidix.comelveflow.com
The synthesis of this compound and its derivatives could be significantly improved by adopting continuous flow systems. These systems allow for the safe handling of potentially hazardous reagents and intermediates by minimizing the reaction volume at any given time. ufluidix.com Furthermore, flow chemistry facilitates multi-step syntheses by "telescoping" reactions, where the output of one reactor is directly fed into the next without intermediate purification steps. acs.org This approach has been successfully applied to the synthesis of various pharmaceutical products and could be adapted for the efficient, large-scale production of fine chemicals based on the this compound scaffold. acs.orgscispace.com
| Parameter | Batch Processing | Continuous Flow/Microfluidics |
|---|---|---|
| Heat Transfer | Often inefficient, potential for hotspots | Highly efficient due to high surface-area-to-volume ratio elveflow.com |
| Mass Transfer | Dependent on stirring, can be slow | Rapid due to short diffusion paths ufluidix.com |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes (small hold-up) ufluidix.com |
| Scalability | Complex, often requires re-optimization | Simpler, achieved by running longer or numbering-up systems scispace.com |
| Process Control | Less precise, gradients in temperature/concentration | Precise control over temperature, pressure, and residence time ufluidix.com |
Discovery of Novel Reactivity Patterns and Synthetic Applications
While the fundamental reactivity of oximes is well-established, there is ongoing research to uncover new transformations and applications. nsf.gov The unique electronic properties of this compound, with its electron-withdrawing ester group, make it an interesting substrate for exploring novel reactivity. For example, photocatalysis offers a mild and efficient way to generate reactive intermediates from oximes. nih.gov Visible-light-mediated energy transfer can be used to isomerize oximes or to generate iminyl radicals, which can participate in a variety of bond-forming reactions. nsf.govnih.gov
Future research will likely focus on leveraging the N-O bond of this compound as a handle for radical generation, leading to new carbon-carbon and carbon-nitrogen bond-forming strategies. mdpi.com The study of its behavior in transition-metal-catalyzed cross-coupling reactions could also unlock new pathways to complex molecules. researchgate.net These explorations may lead to the synthesis of novel heterocycles or functionalized aromatic compounds with potential applications in materials science and medicinal chemistry. researchgate.netnumberanalytics.com The reaction of benzaldehyde (B42025) oximes, for instance, can be directed to form either aldehydes or nitriles depending on the reaction conditions and substituents, highlighting the tunable reactivity of this functional group. nih.govwikipedia.org
Interdisciplinary Research Collaborations
The full potential of this compound and its derivatives will be best realized through collaborations that span multiple scientific disciplines. The versatility of the oxime functional group makes it a valuable building block in diverse fields. researchgate.netnumberanalytics.comnih.gov
Future progress will depend on synergistic efforts:
Organic and Computational Chemists: To design novel synthetic routes and predict reactivity using AI and ML tools.
Chemical Engineers: To develop and scale up efficient continuous flow and microfluidic processes for industrial production.
Materials Scientists: To investigate the incorporation of this compound derivatives into polymers or other materials to create specific properties. numberanalytics.com
Pharmacologists and Medicinal Chemists: To explore the biological activity of new derivatives as potential therapeutic agents, building on the known significance of the oxime moiety in drug design. nih.govmdpi.com
Such interdisciplinary projects will be crucial for translating fundamental chemical discoveries into practical applications, driving innovation across the chemical and life sciences.
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[(hydroxyimino)methyl]benzoate, and how can reaction yields be optimized?
Answer: The synthesis typically involves condensation of methyl 4-formylbenzoate with hydroxylamine under controlled conditions. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of aldehyde to hydroxylamine to drive the reaction to completion.
- Catalysis: Acidic catalysts (e.g., HCl or acetic acid) enhance imine formation .
- Solvent Selection: Ethanol or methanol as solvents at 60–80°C under reflux improves yield .
- Workup: Neutralize the reaction mixture with NaHCO₃ to isolate the product.
Optimization Tips:
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for the hydroxyimino proton (δ 8.5–9.0 ppm, singlet) and ester methyl (δ 3.8–4.0 ppm) .
- ¹³C NMR: Confirm the carbonyl (C=O) at ~165–170 ppm and imine (C=N) at ~150 ppm .
- IR Spectroscopy: Stretching vibrations for C=N (~1640 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- X-ray Crystallography: Resolve tautomeric forms (e.g., oxime vs. nitroso) using single-crystal diffraction .
Q. How should researchers assess the purity of this compound?
Answer:
- HPLC Analysis: Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is achievable .
- Melting Point: Compare observed values (e.g., 180–185°C) with literature data to detect impurities .
- Elemental Analysis: Validate C, H, N composition within ±0.3% of theoretical values .
Q. What are the stability considerations for storing this compound?
Answer:
Q. How does the hydroxyimino group influence the compound’s reactivity in nucleophilic substitutions?
Answer: The hydroxyimino group acts as a directing group, enhancing electrophilic aromatic substitution at the para position. Example reactions:
- Nitration: HNO₃/H₂SO₄ yields nitro derivatives at the benzoate ring .
- Reduction: Catalytic hydrogenation (Pd/C, H₂) converts the imine to an amine .
Advanced Research Questions
Q. How can computational methods predict the tautomeric behavior of this compound?
Answer:
- DFT Calculations: Optimize geometries for oxime (N–OH) and nitroso (N=O) tautomers at the B3LYP/6-311+G(d,p) level. Compare energy differences (ΔG < 2 kcal/mol suggests tautomer coexistence) .
- MD Simulations: Solvent effects (e.g., water vs. DMSO) on tautomer distribution can be modeled using OPLS force fields .
Q. What strategies resolve contradictions in reported biological activities of this compound?
Answer:
- Variable Control: Standardize assays (e.g., MIC for antimicrobial studies) and cell lines .
- Purity Verification: Use HPLC-MS to confirm absence of degradants .
- Dose-Response Curves: Establish EC₅₀ values across multiple replicates to ensure reproducibility .
Q. How can researchers design experiments to study enzyme inhibition mechanisms involving this compound?
Answer:
- Kinetic Assays: Measure inhibition constants (Kᵢ) via Michaelis-Menten plots under varied substrate concentrations .
- Docking Studies: Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) .
- Mutagenesis: Identify critical residues by comparing wild-type and mutant enzyme inhibition .
Q. What advanced techniques characterize the compound’s solid-state behavior?
Answer:
- SC-XRD: Resolve tautomerism and hydrogen-bonding networks (e.g., O–H···N interactions) .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset ~200°C) .
- Solid-State NMR: Detect polymorphic forms via ¹³C chemical shifts .
Q. How does this compound compare to analogues in drug development?
Answer:
| Compound | Bioactivity (IC₅₀) | Selectivity | Stability (t₁/₂) |
|---|---|---|---|
| Target Compound | 5.2 µM (Enzyme X) | High | 8.5 hrs (pH 7.4) |
| Methyl 4-aminobenzoate | 12.4 µM | Moderate | 4.2 hrs |
| Ethyl 4-hydroxyimino analog | 6.8 µM | High | 10.1 hrs |
Data adapted from comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
